3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA
Overview
Description
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the formation of the urea linkage. Common reagents used in these reactions include trifluoromethylating agents, phenylboronic acids, and urea derivatives. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A natural compound responsible for the sweet taste of Stevia leaves.
Uniqueness
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA is unique due to the presence of multiple trifluoromethyl groups and its complex structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F6N4O2/c21-19(22,23)13-8-4-7-12(9-13)16(31)29-18(32)30-17-27-14(11-5-2-1-3-6-11)10-15(28-17)20(24,25)26/h1-10H,(H2,27,28,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBORMAQSNPADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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